molecular formula C20H18N4O4 B2724598 2-(Furan-2-yl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903860-92-4

2-(Furan-2-yl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2724598
M. Wt: 378.388
InChI Key: LNNBCUCEUCSCMS-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique chemical structure and its ability to modulate various biological pathways.

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the antimicrobial potential of derivatives starting from furan-2-carbohydrazide, leading to the synthesis of compounds with significant activity against microorganisms. For instance, triazole and oxadiazole derivatives have been synthesized, showing promising antimicrobial properties. These compounds were characterized by various spectroscopic methods and screened for their activity against different microbial strains, indicating the compound's utility in developing new antimicrobial agents (Başoğlu et al., 2013).

Anticancer and Antiangiogenic Activities

Novel derivatives of the compound have been evaluated for their anticancer and antiangiogenic activities. For example, 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have been synthesized, showing potent in vitro and in vivo anticancer activity. These compounds bind to tubulin at the colchicine site, induce apoptosis, and exhibit potent vascular disrupting properties, highlighting their potential as novel anticancer therapies (Romagnoli et al., 2015).

Corrosion Inhibition

The compound's derivatives have also been investigated for their corrosion inhibition properties on mild steel in acidic media. Synthesized inhibitors showed significant inhibition efficiency, providing protection for mild steel against corrosion in 1N HCl solution. The effectiveness of these inhibitors was confirmed through various methods, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. The results suggest these compounds can form protective films on the surface of mild steel, thus preventing corrosion (Singaravelu et al., 2022).

properties

IUPAC Name

2-(furan-2-yl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-26-15-6-4-14(5-7-15)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(28-20)17-3-2-12-27-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNBCUCEUCSCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

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